molecular formula C24H22ClN5O B2970826 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide CAS No. 1797902-69-2

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B2970826
CAS No.: 1797902-69-2
M. Wt: 431.92
InChI Key: KWUGATYDZALFGA-UHFFFAOYSA-N
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Description

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex hybrid scaffold that integrates three privileged pharmacophores: an indole moiety, a pyrimidine ring, and a piperidine carboxamide group. The indole ring system is a near-ubiquitous component in biologically active compounds and natural products, known for its ability to interact with diverse biological targets . Indole derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects, making them a highly versatile template for probe and lead compound development . The specific molecular architecture of this compound, which links the indole-pyrinidine system to a chlorophenyl-substituted piperidine carboxamide, suggests potential for high-affinity binding to enzyme active sites and cellular receptors. This compound is representative of a class of molecules investigated for targeting key biological pathways. Structurally similar pyrimidinyl-piperazine carboxamide derivatives have been identified as potent inhibitors of enzymes like α-glucosidase, illustrating the therapeutic potential of this chemotype in biochemical research . Furthermore, compounds bearing close structural resemblance, such as those featuring an indole core linked to a chlorophenyl group via a heterocyclic spacer, have been the subject of detailed molecular interaction studies with specific protein targets, highlighting their utility in understanding receptor-ligand binding dynamics . Its well-defined structure makes it a valuable candidate for researchers exploring structure-activity relationships (SAR), particularly in optimizing potency and drug-like properties within a chemical series. It is supplied exclusively for use in non-clinical, non-diagnostic laboratory research. Applications: This product is intended for research applications in areas including, but not limited to: medicinal chemistry and hit-to-lead optimization; biochemical assay development and screening; investigation of enzyme inhibition mechanisms; and structural biology studies to elucidate ligand-protein interactions. Notice: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c25-19-6-2-3-7-20(19)28-24(31)18-9-12-29(13-10-18)22-15-23(27-16-26-22)30-14-11-17-5-1-4-8-21(17)30/h1-8,11,14-16,18H,9-10,12-13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUGATYDZALFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs and their differentiating features:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Piperidine-4-carboxamide 6-(1H-indol-1-yl)pyrimidin-4-yl; N-(2-chlorophenyl) Not Provided Potential non-ATP competitive kinase inhibition; indole may enhance π-π stacking
1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide Piperidine-4-carboxamide Pyrrolo[2,3-d]pyrimidine; N-(3-phenoxyphenyl) Not Provided Type I LIMK2 inhibitor; non-ATP competitive; phenoxy group may reduce polarity
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Ethylphenoxy-pyrimidine; N-(4-fluorobenzyl) ~434.5 Fluorine enhances metabolic stability; ether linkage alters solubility
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(propan-2-yl)phenyl)piperidine-4-carboxamide Piperidine-4-carboxamide Imidazole-pyrimidine; N-(isopropylphenyl) 390.48 Reduced steric hindrance compared to indole; isopropyl may improve lipophilicity
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide Piperidine-4-carboxamide 6-Indolyl-pyrimidine; N-(2-methoxybenzyl) 441.5 Methoxy group increases polarity; potential for hydrogen bonding
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Triazole-pyridazine; N-(pyridinylmethyl) 364.4 Pyridazine core alters electron distribution; triazole may enhance metal binding

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity
  • The target compound’s indole-pyrimidine group likely engages in π-π stacking with hydrophobic kinase pockets, a feature absent in imidazole or triazole analogs (e.g., ).
Metabolic Stability
  • Fluorine-containing analogs (e.g., ) exhibit increased metabolic stability due to resistance to oxidative degradation. In contrast, the target compound’s chlorine substituent may confer slower hepatic clearance.
Solubility and Bioavailability
  • Compounds with polar substituents (e.g., methoxy in ) show higher aqueous solubility, whereas phenoxy () or trifluoromethoxy () groups reduce solubility but improve blood-brain barrier penetration.
Kinase Inhibition Mechanisms
  • The target compound’s indole moiety may similarly enable allosteric binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 6-chloropyrimidin-4-yl) functionalized via nucleophilic substitution. For example, introduce the indole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach 1H-indol-1-yl at the 6-position of pyrimidine .
  • Step 2 : Synthesize the piperidine-4-carboxamide scaffold. React piperidine-4-carboxylic acid derivatives (e.g., esters or activated carbonyls) with 2-chloroaniline via amide coupling agents like HATU or EDCI .
  • Step 3 : Couple the pyrimidine-indole intermediate with the piperidine-carboxamide fragment using nucleophilic aromatic substitution or transition-metal catalysis .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., aromatic protons at δ 7.0–8.5 ppm for indole and pyrimidine), 13C^{13}C-NMR, and HRMS. Purity can be assessed via HPLC (>95%) .

Q. How can structural elucidation of the compound be performed using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}, indole N-H stretch at ~3400 cm1^{-1}) .
  • 1H^1H-NMR : Assign peaks for aromatic protons (indole: δ 7.2–8.1 ppm; pyrimidine: δ 8.5–9.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and the amide NH (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (calculated for C24_{24}H21_{21}ClN6_6O: 452.15 g/mol). Fragmentation patterns can validate the indole-pyrimidine and piperidine-carboxamide substructures .

Advanced Research Questions

Q. How can the selectivity of this compound for Akt kinases over related AGC kinases (e.g., ROCK) be evaluated?

  • Methodology :

  • Kinase Assays : Perform competitive ATP-binding assays using recombinant Akt1/2/3 and ROCK1/2. Measure IC50_{50} values via fluorescence-based kinase activity kits (e.g., ADP-Glo™). AZD5363, a structurally related Akt inhibitor, showed >100-fold selectivity over ROCK in similar assays .
  • Structural Analysis : Use molecular docking (PDB: 0XZ) to compare binding modes. Key residues (e.g., Akt’s Phe438 vs. ROCK’s Leu205) may explain selectivity differences .
  • Cellular Selectivity : Test in cancer cell lines with Akt-driven proliferation (e.g., BT-474 breast cancer). Compare inhibition of downstream biomarkers (p-GSK3β, p-PRAS40) to off-target effects (e.g., ROCK-mediated cytoskeletal changes) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess plasma stability (e.g., mouse/human liver microsomes), bioavailability (oral vs. IV administration), and tissue distribution (LC-MS/MS). For example, AZD5363 required optimization of logP (2.5–3.5) to balance permeability and solubility .
  • Metabolite Identification : Use hepatocyte incubations or in vivo plasma samples to identify active/toxic metabolites. Phase I metabolites (e.g., hydroxylation at piperidine) may alter target engagement .
  • Dose Regimen Adjustments : Implement intermittent dosing (e.g., 4 days on/3 days off) to mitigate toxicity while maintaining target coverage, as demonstrated for AZD5363 in xenograft models .

Q. What strategies can mitigate hERG channel inhibition while preserving Akt potency?

  • Methodology :

  • SAR Optimization : Modify the piperidine-carboxamide substituents (e.g., replace 2-chlorophenyl with less lipophilic groups) to reduce hERG binding. AZD5363 reduced hERG affinity by introducing a 4-chlorophenyl group and optimizing stereochemistry .
  • Patch-Clamp Assays : Quantify hERG current inhibition (IC50_{50}) using HEK293 cells expressing hERG channels. Aim for IC50_{50} >10 μM to avoid cardiac toxicity .

Data Contradiction Analysis

Q. How should conflicting results between enzyme-level IC50_{50} and cellular EC50_{50} be addressed?

  • Methodology :

  • Membrane Permeability : Measure passive permeability (PAMPA) and active transport (e.g., efflux ratio in Caco-2 cells). Poor permeability may explain higher EC50_{50} .
  • Protein Binding : Adjust for plasma protein binding (e.g., >90% binding can reduce free drug concentration). Use equilibrium dialysis to estimate unbound fraction .

Tables for Key Data

Property Value Reference
Calculated logP~3.2
Topological PSA87.5 Ų
Hydrogen bond acceptors6
Akt1 IC50_{50}<10 nM (analog-based estimate)

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